molecular formula C7H12Br3F B12576025 1,1,3-Tribromo-1-fluoroheptane CAS No. 202526-04-3

1,1,3-Tribromo-1-fluoroheptane

Cat. No.: B12576025
CAS No.: 202526-04-3
M. Wt: 354.88 g/mol
InChI Key: QJLPLNQEUUANLX-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-1-fluoroheptane (C₇H₁₁Br₃F) is a halogenated alkane featuring three bromine atoms at positions 1 and 3 and a fluorine atom at position 1 on a heptane backbone. This compound’s unique substitution pattern distinguishes it from other polyhalogenated alkanes.

Properties

CAS No.

202526-04-3

Molecular Formula

C7H12Br3F

Molecular Weight

354.88 g/mol

IUPAC Name

1,1,3-tribromo-1-fluoroheptane

InChI

InChI=1S/C7H12Br3F/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3

InChI Key

QJLPLNQEUUANLX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(F)(Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Tribromo-1-fluoroheptane can be synthesized through the bromination and fluorination of heptane derivatives. One common method involves the reaction of 1-hexene with bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms .

Industrial Production Methods

Industrial production of 1,1,3-tribromo-1-fluoroheptane involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1,3-Tribromo-1-fluoroheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3-Tribromo-1-fluoroheptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-tribromo-1-fluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms .

Comparison with Similar Compounds

Structural Features

The structural differences between 1,1,3-Tribromo-1-fluoroheptane and related halogenated alkanes significantly influence their reactivity and applications:

Compound Name Molecular Formula Halogen Substitution Pattern CAS Number Key Structural Notes
1,1,3-Tribromo-1-fluoroheptane C₇H₁₁Br₃F Br at C1, C1, C3; F at C1 Not provided Mixed bromine/fluorine, branched halogens
1,1,1-Trifluoroheptane C₇H₁₃F₃ F at C1, C1, C1 307-27-7 All fluorine substituents at terminal C1
6-Bromo-1,1,1-trifluorohexane C₆H₁₀BrF₃ Br at C6; F at C1, C1, C1 111670-37-2 Terminal trifluoro group, bromine at C6

Key Observations :

  • The target compound’s mixed bromine/fluorine substitution contrasts with the uniform trifluoro groups in 1,1,1-Trifluoroheptane and 6-Bromo-1,1,1-trifluorohexane.
  • Bromine’s larger atomic radius and polarizability compared to fluorine increase steric hindrance and van der Waals interactions in 1,1,3-Tribromo-1-fluoroheptane .

Physical Properties

Halogen type and position critically affect boiling points, density, and solubility:

Compound Name Molecular Weight (g/mol) Boiling Point (°C, estimated) Density (g/cm³, estimated)
1,1,3-Tribromo-1-fluoroheptane ~326.83 220–240 ~1.8–2.0
1,1,1-Trifluoroheptane 160.18 80–85 ~1.2
6-Bromo-1,1,1-trifluorohexane 227.04 130–140 ~1.5

Analysis :

  • The high bromine content in 1,1,3-Tribromo-1-fluoroheptane elevates its boiling point and density compared to trifluoro-dominated analogs. Fluorine’s electronegativity reduces overall polarity in trifluoro compounds, lowering their boiling points .

Reactivity and Chemical Behavior

  • Nucleophilic Substitution : Bromine’s superior leaving-group ability makes 1,1,3-Tribromo-1-fluoroheptane more reactive in SN2 reactions compared to trifluoro compounds, where fluorine’s poor leaving-group capacity limits reactivity .
  • Thermal Stability : Fluorine’s strong C-F bonds enhance stability in 1,1,1-Trifluoroheptane, whereas bromine’s weaker C-Br bonds may render the target compound prone to decomposition at high temperatures .

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